molecular formula C20H14OS B13986390 1-Naphthalen-2-ylsulfanylnaphthalen-2-ol CAS No. 5432-97-3

1-Naphthalen-2-ylsulfanylnaphthalen-2-ol

Cat. No.: B13986390
CAS No.: 5432-97-3
M. Wt: 302.4 g/mol
InChI Key: KHVFDMVQUMLJPQ-UHFFFAOYSA-N
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Description

1-Naphthalen-2-ylsulfanylnaphthalen-2-ol is a chemical compound known for its unique structure, which consists of two naphthalene rings connected by a sulfur atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-2-ylsulfanylnaphthalen-2-ol typically involves the reaction of 2-naphthol with 2-naphthalenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalen-2-ylsulfanylnaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-Naphthalen-2-ylsulfanylnaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-ylsulfanylnaphthalen-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur atom and hydroxyl group play crucial roles in these interactions, facilitating binding and reactivity.

Comparison with Similar Compounds

1-Naphthalen-2-ylsulfanylnaphthalen-2-ol can be compared with other similar compounds, such as:

    2-Naphthalenethiol: Lacks the hydroxyl group, resulting in different reactivity and applications.

    2-Naphthol: Lacks the sulfur atom, leading to distinct chemical properties and uses.

    1-Naphthalen-2-ylsulfonylindoline: Contains a sulfonyl group instead of a sulfanyl group, affecting its chemical behavior and applications.

Properties

CAS No.

5432-97-3

Molecular Formula

C20H14OS

Molecular Weight

302.4 g/mol

IUPAC Name

1-naphthalen-2-ylsulfanylnaphthalen-2-ol

InChI

InChI=1S/C20H14OS/c21-19-12-10-15-6-3-4-8-18(15)20(19)22-17-11-9-14-5-1-2-7-16(14)13-17/h1-13,21H

InChI Key

KHVFDMVQUMLJPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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